molecular formula C10H6ClF3O2 B2495000 4-Chloro-2-(trifluoromethyl)cinnamic acid CAS No. 773132-29-9

4-Chloro-2-(trifluoromethyl)cinnamic acid

Cat. No.: B2495000
CAS No.: 773132-29-9
M. Wt: 250.6
InChI Key: BRANIBQNEDUUCX-DUXPYHPUSA-N
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Description

4-Chloro-2-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2. It is a derivative of cinnamic acid, characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(trifluoromethyl)cinnamic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and reduced forms of the cinnamic acid moiety .

Scientific Research Applications

4-Chloro-2-(trifluoromethyl)cinnamic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzoic acid
  • 4-Chloro-2-(trifluoromethyl)phenylacetic acid
  • 4-Chloro-2-(trifluoromethyl)benzaldehyde

Uniqueness

4-Chloro-2-(trifluoromethyl)cinnamic acid is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring, which imparts distinct electronic and steric properties. These features influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(E)-3-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRANIBQNEDUUCX-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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